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Compound of Interest

Compound Name: A-674563

Cat. No.: B1664240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, mechanism

of action, and biological activity of A-674563, a potent and selective inhibitor of the Akt1 kinase.

All quantitative data is presented in structured tables for ease of comparison, and detailed

experimental protocols for key assays are provided.

Chemical Structure and Properties
A-674563 is a small molecule inhibitor belonging to the amphetamine and derivative class of

organic compounds.[1] Its chemical formula is C22H22N4O, with a molecular weight of 358.44

g/mol .[2]

Identifier Value

IUPAC Name
(2S)-1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-

yl]oxy}-3-phenylpropan-2-amine[1]

Canonical SMILES
CC1=NNC2=C1C=C(C=C2)C1=CC(OC--

INVALID-LINK--CC2=CC=CC=C2)=CN=C1[1]

CAS Number 552325-73-2[3]
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A-674563 is an orally active, ATP-competitive, and reversible inhibitor of Akt1 kinase. It

demonstrates high potency with a Ki of 11 nM in cell-free assays. While selective for Akt1, it

exhibits some activity against PKA and Cdk2. The compound is over 30-fold more selective for

Akt1 over PKC.

The inhibition of Akt1 by A-674563 blocks the phosphorylation of downstream targets, leading

to various cellular effects. This includes the decreased phosphorylation of GSK3 and MDM2.

Consequently, A-674563 can induce G2 cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of A-674563 across various

cancer cell lines and models.

In Vitro Efficacy:

Cell Line Assay Type Parameter Value Reference

MiaPaCa-2
Proliferation

Assay
EC50 0.4 µM

MIA PaCa
Cytotoxicity

Assay (MTT)
EC50 0.64 µM

MOLM14
Cytotoxicity

Assay
EC50 0.06 µM

SW684 - IC50 (48 hours) 0.22 µM

SKLMS1 - IC50 (48 hours) 0.35 µM

Kinase Inhibition:

Kinase Parameter Value

Akt1 Ki 11 nM

PKA IC50 16 nM

Cdk2 IC50 46 nM
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Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by A-674563.
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Caption: A-674563 inhibits Akt, preventing downstream signaling and promoting apoptosis.

Experimental Protocols
Akt Kinase Assay
This cell-free assay measures the ability of A-674563 to inhibit the kinase activity of Akt1.

Materials:

His-Akt1

Biotinylated mouse Bad peptide (substrate)

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% (w/v) Triton X-100, 5 µM ATP,

5 µM peptide substrate, 1 mM DTT

[γ-33P]ATP

A-674563 (various concentrations)

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
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Streptavidin-coated FLASH plates

PBS-Tween 20 (0.05%)

TopCount Packard Instruments γ counter

Procedure:

The kinase reaction is initiated by combining 60 ng of Akt1 and the biotinylated Bad peptide

substrate in the reaction buffer.

A-674563 is added at various concentrations to the reaction mixture.

0.5 µCi of [γ-33P]ATP is added to start the phosphorylation reaction.

The reaction is incubated for 30 minutes at room temperature.

The reaction is stopped by adding 50 µL of termination buffer.

The biotinylated Bad peptides are captured on streptavidin-coated FLASH plates.

The plates are washed with PBS-Tween 20 (0.05%).

The amount of 33P-labeled phosphopeptide is quantified using a TopCount Packard

Instruments γ counter.

Cell Proliferation Assay (Alamar Blue)
This assay determines the effect of A-674563 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., MiaPaCa-2)

96-well plates

Normal growth media

Phosphate-buffered saline (PBS)
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Alamar Blue reagent

fmax Fluorescence Microplate Reader

Procedure:

Cells are seeded in 96-well plates and treated with A-674563 at concentrations ranging from

0-30 µM for 48 hours.

After the incubation period, the cells are washed gently with 200 µL of PBS.

Alamar Blue reagent is diluted 1:10 in normal growth media.

100 µL of the diluted Alamar Blue reagent is added to each well.

The plates are incubated until the color change is complete, as per the manufacturer's

instructions.

Fluorescence is measured using an fmax Fluorescence Microplate Reader with an excitation

wavelength of 544 nm and an emission wavelength of 595 nm.

Data is analyzed using SOFTmax PRO software.

Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of A-
674563.
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Caption: Workflow for assessing the in vitro anti-proliferative and cytotoxic effects of A-674563.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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